5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide 5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 919705-58-1
VCID: VC5722780
InChI: InChI=1S/C21H17BrN2O2S/c22-18-11-10-17(26-18)21(25)23-12-13-27-20-15-8-4-5-9-16(15)24-19(20)14-6-2-1-3-7-14/h1-11,24H,12-13H2,(H,23,25)
SMILES: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br
Molecular Formula: C21H17BrN2O2S
Molecular Weight: 441.34

5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide

CAS No.: 919705-58-1

Cat. No.: VC5722780

Molecular Formula: C21H17BrN2O2S

Molecular Weight: 441.34

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide - 919705-58-1

Specification

CAS No. 919705-58-1
Molecular Formula C21H17BrN2O2S
Molecular Weight 441.34
IUPAC Name 5-bromo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C21H17BrN2O2S/c22-18-11-10-17(26-18)21(25)23-12-13-27-20-15-8-4-5-9-16(15)24-19(20)14-6-2-1-3-7-14/h1-11,24H,12-13H2,(H,23,25)
Standard InChI Key POQDGVARNNSWPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a furan-2-carboxamide core substituted at the 5-position with a bromine atom. The carboxamide nitrogen is linked to a 2-((2-phenyl-1H-indol-3-yl)thio)ethyl side chain, creating a hybrid structure that merges aromatic, heterocyclic, and sulfur-containing motifs. Key structural components include:

  • Furan ring: A five-membered oxygen heterocycle with bromine at C5 .

  • Carboxamide group: Connects the furan to the ethylthio-indole moiety via an amide bond .

  • 2-Phenyl-1H-indol-3-yl group: A bicyclic aromatic system with a phenyl substituent at C2 and a thioether linkage at C3 .

PropertyValueBasis for Estimation
Molecular formulaC₂₁H₁₈BrN₂O₂SSum of substituents
Molecular weight465.35 g/molPubChem calculation method
LogP (lipophilicity)~3.8Analog: CID 15983922
Hydrogen bond donors2 (NH indole + NH amide)Structural analysis
Hydrogen bond acceptors4 (2 O, 2 S)Functional group count

The bromine atom and thioether linkage contribute to elevated molecular weight and polar surface area compared to simpler furan derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on analogous compounds :

Route A (Furan-first approach):

  • Bromination of furan-2-carboxylic acid at C5

  • Conversion to acid chloride (SOCl₂, DMF catalyst)

  • Amidation with 2-((2-phenyl-1H-indol-3-yl)thio)ethylamine

Route B (Indole-first approach):

  • Synthesis of 3-mercapto-2-phenylindole via Gewald reaction

  • Alkylation with 2-bromoethylamine hydrobromide

  • Coupling with 5-bromofuran-2-carbonyl chloride

The MDPI-reported condensation of isatin with 5-bromofuran-2-carbohydrazide under acidic reflux conditions suggests Route A could achieve yields >70% with optimized stoichiometry.

Critical Reaction Parameters

Key optimization factors derived from analogous syntheses :

  • Solvent selection: Ethanol or DMF for amidation steps

  • Catalysis: Sulfuric acid (0.5–1 eq) improves condensation yields

  • Temperature: Reflux conditions (78–100°C) for 15–60 minutes

  • Workup: Dichloromethane washing removes unreacted starting materials

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral signatures based on structural analogs :

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.30 (s, 1H, indole NH)

  • δ 8.45 (t, J=5.6 Hz, 1H, amide NH)

  • δ 7.65–7.20 (m, 9H, aromatic protons)

  • δ 4.12 (q, 2H, SCH₂CH₂NH)

  • δ 3.25 (t, 2H, SCH₂CH₂NH)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.5 (amide carbonyl)

  • δ 152.1 (furan C2)

  • δ 136.8–112.4 (aromatic carbons)

  • δ 35.2 (SCH₂CH₂NH)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show characteristic isotopic patterns due to bromine (¹⁰⁰% abundance for [M+H]⁺ at m/z 465.0444 and 467.0424 in 1:1 ratio) .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 210–215°C , suggesting this derivative requires storage below 25°C in inert atmosphere.

Photolytic Sensitivity

The thioether group may undergo oxidation to sulfoxide under UV light, necessitating amber glass packaging .

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